Chloracizine
Description
Historical Trajectory of Chloracyzine Discovery and Development
The development of Chloracyzine is intertwined with the broader exploration of phenothiazine (B1677639) derivatives and their diverse pharmacological effects.
Chloracyzine is a derivative of phenothiazine, a heterocyclic compound characterized by a tricyclic structure containing a sulfur atom and a nitrogen atom. ontosight.aiwikipedia.org Phenothiazines have a rich history in medicinal chemistry, with derivatives being explored for various therapeutic purposes, including antipsychotic, antiemetic, and antihistaminic activities. ontosight.aiontosight.ai The discovery of phenothiazines dates back to the late 19th century within the German dye industry. nih.govresearchgate.net Their initial uses included applications as antiseptics, antihelminthics, and antimalarials before their significant impact on psychiatry in the mid-20th century with the advent of compounds like chlorpromazine (B137089). nih.govresearchgate.netnih.gov Chloracyzine emerged from this class of compounds, sharing the core phenothiazine structure but exhibiting different pharmacological properties compared to the antipsychotic phenothiazines. wikipedia.org
Chloracyzine holds significance as the first Russian tricyclic drug identified to possess antidepressant action. wikipedia.orgvrachi.name While other phenothiazine derivatives were known for their antipsychotic effects, Chloracyzine was found to lack such activity. wikipedia.orgvrachi.name Its identification as an antidepressant marked a pioneering step in the development of psychopharmacological agents within Russia. researchgate.netnih.gov Tricyclic antidepressants (TCAs) are a class of psychotropic medications historically used in the treatment of depression, characterized by their chemical structure containing three rings. loinc.org
In addition to its antidepressant properties, Chloracyzine was also recognized early on for its effects on the cardiovascular system. wikipedia.org It was identified as a coronary vasodilator, meaning it could widen blood vessels supplying the heart. wikipedia.orgncats.io This property led to its use as an anti-anginal agent, employed in the management of angina pectoris, a condition characterized by chest pain due to reduced blood flow to the heart muscle. wikipedia.orgijnrd.org Research indicated that Chloracyzine could produce a decrease in myocardial oxygen consumption, accompanied by a reduction in coronary blood flow preceded by transient coronary dilatation. ncats.io It was suggested that the reduced oxygen uptake after administration of Chloracyzine might be achieved through improved efficiency in oxygen utilization by the myocardium. ncats.io
Chloracyzine in the Context of International Nonproprietary Names (INN) System
The International Nonproprietary Names (INN) system, coordinated by the World Health Organization (WHO), provides unique and universally recognized names for pharmaceutical substances. who.intwho.int Chloracyzine has been assigned an INN. molinstincts.comnih.gov The INN system is crucial for clear identification and communication regarding pharmaceutical substances globally, facilitating prescribing, dispensing, and regulatory activities. who.intwho.int Chloracyzine is listed among phenothiazine derivatives within the context of INN stems, categorized by its vasodilatory activity. who.intwho.int
Structure
2D Structure
3D Structure
Properties
CAS No. |
800-22-6 |
|---|---|
Molecular Formula |
C19H21ClN2OS |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
1-(2-chlorophenothiazin-10-yl)-3-(diethylamino)propan-1-one |
InChI |
InChI=1S/C19H21ClN2OS/c1-3-21(4-2)12-11-19(23)22-15-7-5-6-8-17(15)24-18-10-9-14(20)13-16(18)22/h5-10,13H,3-4,11-12H2,1-2H3 |
InChI Key |
ZZKWNLZUYAGVOT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Appearance |
Solid powder |
Color/Form |
CRYSTALS FROM HEXANE OR ETHER |
melting_point |
109.0 °C 108-110 °C |
Other CAS No. |
68-36-0 |
Pictograms |
Corrosive; Acute Toxic |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
1045-82-5 (hydrochloride) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-bis(trichloromethyl)benzene chloxyl Hetol hexachloro-4-xylene hexachloro-p-xylene hexachloroparaxylol |
Origin of Product |
United States |
Pharmacological Foundations of Chloracyzine Action
Elucidation of Molecular Mechanisms Underlying Coronary Vasodilation
Chloracyzine is characterized by its spasmolytic properties, contributing to the prevention and relief of spasms in coronary vessels, thereby exerting a vasodilatory effect. frontiersin.orgjiaci.org Vasodilation in coronary arteries increases blood flow to the myocardium, which is beneficial in conditions like angina pectoris. youtube.com The relaxation of vascular smooth muscle is a fundamental process in achieving vasodilation. nih.govcvphysiology.comfrontiersin.orgnih.gov
The precise molecular mechanisms by which Chloracyzine induces coronary vasodilation are not extensively detailed in readily available research. However, smooth muscle relaxation is generally mediated by a decrease in intracellular calcium ion concentration, inhibition of myosin light chain kinase (MLCK), and activation of myosin light chain phosphatase (MLCP). nih.govcvphysiology.comfrontiersin.org
Vascular tone is regulated by a complex interplay of various receptors on smooth muscle and endothelial cells, including adrenergic, muscarinic, histamine, and serotonin (B10506) receptors. plos.orgfrontiersin.orgcvphysiology.commdpi.commedchemexpress.commedchemexpress.comnih.gov While Chloracyzine is a phenothiazine (B1677639) and some compounds within this class interact with a range of receptors, specific receptor binding profiles directly explaining Chloracyzine's coronary vasodilatory effect are not clearly defined in the examined literature. Chloracyzine is reported to have a moderate antihistaminic effect. medchemexpress.commdpi.comfrontiersin.org Histamine can influence coronary vessels, partly through H1 receptors which can mediate constriction medchemexpress.com, suggesting a potential, albeit not definitively established, role for antihistaminic activity in its vasodilatory profile.
Ion channels, particularly calcium and potassium channels, play a critical role in controlling the membrane potential and intracellular calcium levels in vascular smooth muscle cells, thereby regulating contraction and relaxation. cvphysiology.comfrontiersin.orgcvpharmacology.comwikipedia.orgresearchgate.net L-type calcium channels, for instance, are key mediators of calcium influx leading to contraction. cvphysiology.comfrontiersin.org Potassium channels, such as large-conductance calcium-activated potassium (BK) channels and ATP-sensitive potassium (KATP) channels, when activated, lead to hyperpolarization and subsequent smooth muscle relaxation by reducing calcium influx. cvphysiology.comcvpharmacology.comclevelandclinic.org Chloride channels also influence smooth muscle membrane potential and contractility. mayoclinic.org
Though other phenothiazines have been shown to interact with ion channels (e.g., chloroquine (B1663885) affecting voltage-dependent L-type calcium channels and non-selective cation channels plos.org), specific data detailing Chloracyzine's direct modulation of ion channels in cardiovascular tissues to induce vasodilation is limited in the available information. General smooth muscle relaxation pathways involve signaling cascades that ultimately influence the activity of MLCK and MLCP, often triggered by changes in intracellular calcium or second messengers like cyclic GMP (cGMP), which is often elevated by nitric oxide. nih.govcvphysiology.comyoutube.com
Neurobiological Basis of Chloracyzine's Antidepressant Effects
Chloracyzine is recognized as a tricyclic antidepressant (TCA) and was the first such agent developed in Russia. plos.orghealthline.com The antidepressant effects of TCAs are primarily attributed to their influence on neurotransmitter systems in the brain. healthline.comnih.gov
Tricyclic antidepressants, including Chloracyzine, are understood to exert their therapeutic effects largely by modulating the reuptake of key monoamine neurotransmitters, specifically serotonin and norepinephrine (B1679862), from the synaptic cleft back into the presynaptic neuron. mayoclinic.orghealthline.comscielo.brscielo.brslideshare.net By inhibiting these reuptake transporters, TCAs increase the concentration and availability of serotonin and norepinephrine in the synapse, thereby enhancing neurotransmission in pathways implicated in mood regulation. scielo.brscielo.brslideshare.net While the general mechanism for TCAs is well-established, specific studies quantifying Chloracyzine's potency and selectivity for serotonin and norepinephrine transporters were not prominently featured in the search results.
Analysis of Antipsychotic Activity and Differentiation from other Phenothiazines
A key characteristic differentiating Chloracyzine from many other phenothiazine derivatives is its reported lack of antipsychotic activity. plos.org This stands in contrast to well-known phenothiazine antipsychotics like Chlorpromazine (B137089).
Other phenothiazines, particularly typical antipsychotics such as Chlorpromazine, exert their antipsychotic effects primarily through antagonism of dopamine (B1211576) receptors, especially the dopamine D2 receptor. frontiersin.orgnih.govcvphysiology.comscielo.brslideshare.net These drugs also interact with a variety of other receptors, including serotonergic (5-HT2), histaminergic (H1), adrenergic (alpha-1), and muscarinic receptors, contributing to their broader pharmacological profiles and side effect profiles. frontiersin.orgcvphysiology.comslideshare.net
The absence of antipsychotic activity in Chloracyzine suggests that it does not possess significant antagonistic effects at dopamine receptors, particularly D2 receptors, at therapeutically relevant concentrations, unlike antipsychotic phenothiazines. This difference in receptor interaction profile is the fundamental basis for the differentiation in clinical effects between Chloracyzine (primarily vasodilator and antidepressant) and antipsychotic phenothiazines (primarily used for psychotic disorders).
Table 1: Key Pharmacological Properties and Differentiation
| Property | Chloracyzine | Chlorpromazine (Example Antipsychotic Phenothiazine) |
| Primary Indications | Angina Pectoris, Depression plos.org | Psychotic disorders, Nausea, Vomiting, Hiccups cvphysiology.com |
| Coronary Vasodilation | Yes plos.orgfrontiersin.orgjiaci.org | Not a primary indication |
| Antidepressant | Yes plos.orghealthline.com | Some anxiolytic/antidepressant properties (secondary) cvphysiology.com |
| Antipsychotic | No plos.org | Yes (Typical Antipsychotic) frontiersin.orgnih.govcvphysiology.comscielo.brslideshare.net |
| Key Mechanism (Antipsychotic) | N/A (Lacks antipsychotic activity) | Dopamine Receptor Antagonism (especially D2) cvphysiology.com |
Table 2: PubChem CID
| Compound Name | PubChem CID |
| Chloracyzine | 13113 |
Analytical and Bioanalytical Methodologies for Chloracyzine Quantification and Characterization
Spectrophotometric Approaches for Chloracyzine Detection
Spectrophotometric methods are commonly used in pharmaceutical analysis due to their simplicity and cost-effectiveness. These techniques typically rely on the chromophoric nature of the molecule or the formation of a colored product.
Development of Oxidation-Based Spectrophotometric Assays
For structurally similar compounds like phenothiazines, oxidation-based assays are a common spectrophotometric approach. tubitak.gov.trrdd.edu.iqresearchgate.net This methodology involves the oxidation of the phenothiazine (B1677639) nucleus using an oxidizing agent. The reaction often produces a colored radical cation or a more stable sulfoxide (B87167) product, which can be quantified by measuring its absorbance at a specific wavelength. tubitak.gov.trrdd.edu.iq The choice of oxidant (e.g., potassium permanganate, sodium periodate) and the reaction conditions (e.g., pH, temperature) are critical for the development of a sensitive and reproducible assay. rdd.edu.iqresearchgate.netrdd.edu.iq
Utilization of Ion-Association Complex Formation in Determination
This technique involves the reaction between a drug molecule and a dye or a metal complex to form an ion-association or ion-pair complex. tubitak.gov.tr For nitrogen-containing basic compounds, acidic dyes are often used. The drug, protonated in an acidic medium, forms a complex with the anionic dye. This complex is then typically extracted into an organic solvent, and the absorbance of the extract is measured. The intensity of the color is proportional to the concentration of the drug.
Chromatographic Separation Techniques for Chloracyzine
Chromatographic techniques are powerful tools for separating and quantifying components of a mixture. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common methods used in pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC is a versatile technique for the analysis of pharmaceutical compounds. For related triazine and phenothiazine compounds, reversed-phase HPLC is frequently employed. thermofisher.com This method typically uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a pH modifier). thermofisher.comnih.govnih.gov Detection is commonly achieved using a UV-Vis detector set at a wavelength where the analyte exhibits maximum absorbance. nih.gov Method development would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve adequate separation and peak shape. liberty.edu
Gas Chromatography (GC) Applications
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. pacificbiolabs.com The analysis of compounds like chlorinated herbicides or pesticides by GC often requires derivatization to increase their volatility and improve chromatographic properties. epa.govnih.gov A sample containing the analyte is injected into the GC, where it is vaporized and separated on a capillary column. pacificbiolabs.com The choice of detector is crucial; while a flame ionization detector (FID) is common, a mass spectrometer (MS) provides greater specificity and can be used for unequivocal identification of the compound. pacificbiolabs.comyoutube.com
Electrochemical Methods for Chloracyzine Analysis
Electrochemical methods offer high sensitivity and are based on the oxidation or reduction of the analyte at an electrode surface. mdpi.com Techniques like voltammetry can be applied to electroactive compounds, including those with phenothiazine or similar structures. nih.govfrontiersin.org The analysis involves applying a potential to a working electrode in a solution containing the analyte and measuring the resulting current. The peak current is proportional to the concentration of the analyte. The performance of the method can be significantly enhanced by modifying the electrode surface with materials that catalyze the electrochemical reaction or prevent fouling. frontiersin.orgmdpi.com
Advanced Spectroscopic and Chemiluminescence Techniques in Chloracyzine Research
The quantification and characterization of Chloracyzine, a phenothiazine derivative, can be achieved through various advanced analytical methodologies. While specific research focusing solely on Chloracyzine using advanced spectroscopic and chemiluminescence techniques is limited in publicly available literature, the analytical chemistry of phenothiazine derivatives as a class is well-documented. Methodologies applied to compounds with similar core structures, such as chlorpromazine (B137089), provide a strong basis for developing and applying similar techniques for Chloracyzine. These methods offer high sensitivity and selectivity, which are crucial for pharmaceutical analysis.
Spectrofluorimetry
Spectrofluorimetry is a highly sensitive spectroscopic technique that measures the fluorescence of a sample. For phenothiazine derivatives, which often possess native fluorescence or can be derivatized to form fluorescent compounds, this method offers significant advantages in terms of detection limits.
One established method for the determination of several biologically active phenothiazines involves the condensation of malonic acid and acetic anhydride. nih.gov The tertiary amine moiety present in the side chain of phenothiazine derivatives, including Chloracyzine, can catalyze this reaction, leading to the formation of a product with strong green fluorescence. nih.gov This product can be measured at an excitation wavelength (λex) of 398 nm and an emission wavelength (λem) of 432 nm. nih.gov This approach has been successfully applied to the analysis of various phenothiazines in pharmaceutical dosage forms and biological fluids, demonstrating its potential for the analysis of Chloracyzine. nih.gov
The specificity of this method is a key advantage, as it is selective for tertiary amines. This allows for the determination of the parent drug in the presence of potential degradation products that may have resulted from N-dealkylation. nih.gov
Chemiluminescence
Chemiluminescence is the emission of light as a result of a chemical reaction. nih.gov This technique is known for its exceptionally low detection limits and wide dynamic range, making it a powerful tool in analytical chemistry. nih.gov
A notable chemiluminescence method has been developed for the determination of chlorpromazine, a closely related phenothiazine. nih.gov This method is based on the oxidation of the drug by cerium(IV) in a nitric acid medium, with the resulting chemiluminescence being sensitized by rhodamine 6G. nih.gov The intensity of the emitted light is directly proportional to the concentration of the drug. This system demonstrates the feasibility of using sensitized chemiluminescence for the quantification of phenothiazine derivatives. Given the structural similarities, a similar methodology could likely be adapted for the analysis of Chloracyzine.
The advantages of chemiluminescence-based detection include the simplicity of the required instrumentation and the high sensitivity that can be achieved. nih.gov These methods are particularly valuable when trace amounts of the analyte need to be quantified.
Research Findings on Related Phenothiazine Compounds
The following tables summarize the detailed research findings for the spectrofluorimetric and chemiluminescence analysis of phenothiazine derivatives, which serve as a valuable reference for the potential analytical methodologies for Chloracyzine.
Table 1: Spectrofluorimetric Analysis of Phenothiazine Derivatives
| Parameter | Details | Reference |
|---|---|---|
| Methodology | Condensation with malonic acid/acetic anhydride | nih.gov |
| Detection Principle | Formation of a fluorescent product catalyzed by the tertiary amine moiety | nih.gov |
| Excitation Wavelength (λex) | 398 nm | nih.gov |
| Emission Wavelength (λem) | 432 nm | nih.gov |
| Applicability | Pharmaceutical dosage forms, Human plasma | nih.gov |
| Specificity | Specific for tertiary amines in the presence of primary and secondary amines | nih.gov |
Table 2: Chemiluminescence Analysis of Chlorpromazine Hydrochloride
| Parameter | Details | Reference |
|---|---|---|
| Methodology | Cerium(IV) oxidation sensitized by rhodamine 6G | nih.gov |
| Reaction Medium | Nitric acid | nih.gov |
| Linear Range | 0 - 1x10⁻⁵ g/mL | nih.gov |
| Detection Limit | 6.5x10⁻⁹ g/mL | nih.gov |
| Relative Standard Deviation (RSD) | 4.1% for 1.5x10⁻⁶ g/mL (n=11) | nih.gov |
| Applicability | Tablets, Biological fluids | nih.gov |
These advanced spectroscopic and chemiluminescence techniques represent powerful tools for the sensitive and selective quantification of phenothiazine derivatives. While direct studies on Chloracyzine are not extensively reported, the successful application of these methods to structurally similar compounds strongly suggests their utility for the analytical and bioanalytical characterization of Chloracyzine.
Structure Activity Relationship Sar Studies of Chloracyzine and Its Derivatives
Impact of Phenothiazine (B1677639) Ring Substitutions on Biological Activity
The phenothiazine ring system is fundamental to the activity of chloracyzine and its derivatives. Substitutions at various positions on this tricyclic ring significantly modulate the pharmacological profile. For many phenothiazines, the position and electronic nature of substituents on the aromatic rings, particularly at the C-2 position, are critical determinants of activity. slideshare.netpharmacy180.comslideshare.net
Studies on phenothiazine SAR indicate that the potency of substituents at different positions of the ring generally follows the order 1 < 4 < 3 < 2, with the 2-position being the most influential for certain activities. pharmacy180.comcutm.ac.in Substitution at position 1 can be detrimental to antipsychotic activity, potentially by interfering with the interaction between the side chain and the 2-substituent. slideshare.netslideshare.net The sulfur atom at position 5 is also considered to play a role in receptor binding. slideshare.netslideshare.net
The presence of specific functional groups on the phenothiazine ring has been shown to play a crucial role in determining various biological activities of phenothiazine derivatives, including antimicrobial, antioxidant, and cytotoxic effects. pharmacreations.com
Influence of N-Alkyl Side Chain Modifications on Pharmacological Profile
The N-alkyl side chain attached to the nitrogen atom at position 10 of the phenothiazine ring is a critical structural element governing the pharmacological profile of these compounds. slideshare.netpharmacy180.comslideshare.netcutm.ac.in For many neuroleptic phenothiazines, a three-carbon chain between the N-10 atom and the terminal amine nitrogen is essential for optimal neuroleptic activity. slideshare.netslideshare.net Altering the length of this chain can drastically change the activity. Shortening the chain to two carbons, for instance, can lead to increased antihistaminic and anticholinergic activities. slideshare.netslideshare.net
In the case of chloracyzine, the side chain is a 3-(diethylamino)-1-propanone group. wikipedia.org It features a three-carbon linkage from N-10, similar to many antipsychotic phenothiazines, but includes a ketone group and a tertiary diethylamino terminus. wikipedia.org The presence of the ketone group within the side chain is a notable difference compared to typical antipsychotic phenothiazines which usually have a simple alkylamine chain. This structural variation in the side chain likely contributes to chloracyzine's distinct pharmacological profile, favoring antidepressant and coronary vasodilator effects over antipsychotic activity. wikipedia.org
Modifications to the aminoalkyl side chain length and the type of terminal amine have also been explored in the context of other activities, such as anti-cancer potential, where a four-carbon bridge and cyclic amines like piperazine (B1678402) or piperidine (B6355638) were found to be more active for certain effects compared to noncyclic amine groups. if-pan.krakow.pl
Stereochemical Implications in Chloracyzine Analogue Design
While the importance of stereochemistry in drug action is well-established across various classes of compounds nih.govnih.govmdpi.com, specific detailed information regarding the stereochemical implications in the design of chloracyzine analogues is not extensively documented in the immediately available literature.
General SAR principles for related compounds suggest that the three-dimensional arrangement of substituents can influence their interaction with biological targets, such as receptors or enzymes. For phenothiazines, the flexibility of the side chain and its ability to adopt certain conformations are likely important for binding to their target sites. The presence of a chiral center in a derivative would introduce the possibility of stereoisomers, which could exhibit different potencies, efficacies, or even distinct pharmacological profiles.
Although explicit data on the stereochemical SAR of chloracyzine analogues is limited in the provided sources, the principles observed in the SAR of other drug classes with chiral centers or flexible side chains would generally apply. Further research specifically investigating the synthesis and biological evaluation of stereoisomers of chloracyzine derivatives would be necessary to fully elucidate the stereochemical implications for its antidepressant and coronary vasodilator activities.
Preclinical Investigations into the Therapeutic Potential of Chloracyzine
In Vitro Pharmacodynamic Evaluation in Cardiovascular Models
In vitro studies using cardiovascular models are employed to assess the direct effects of chloracyzine on isolated tissues, cells, or enzyme systems related to the cardiovascular system. These models can help elucidate the compound's mechanism of action at a cellular or molecular level. For instance, studies might investigate its effects on vascular smooth muscle relaxation, cardiac muscle contractility, or ion channel activity. The search results indicate that chloracyzine is a vasodilator, suggesting potential effects on blood vessels. wikipedia.orgcenmed.com In vitro methods for screening anti-anginal drugs include using isolated hearts in a Langendorff preparation or measuring relaxation in isolated coronary arteries. scribd.com These techniques could be applied to study the direct effects of chloracyzine on coronary blood flow and vascular tone.
Interactive Data Table: In Vitro Cardiovascular Effects (Illustrative Example)
| Model System | Parameter Measured | Observed Effect of Chloracyzine |
| Isolated Coronary Arteries | Vascular Tone | Relaxation |
| Isolated Cardiac Muscle | Contractility | (Hypothetical Data) |
| Cardiac Ion Channels | Channel Activity | (Hypothetical Data) |
In Vitro Pharmacodynamic Evaluation in Neuropsychiatric Models
In the realm of neuropsychiatric research, in vitro models are used to study the effects of compounds on neuronal cells, neurotransmitter systems, and signaling pathways relevant to conditions like depression. Given chloracyzine's reported antidepressant activity, in vitro studies could explore its interactions with neurotransmitter transporters (such as serotonin (B10506) and norepinephrine (B1679862) transporters), receptors, or enzymes involved in neurotransmitter synthesis or degradation. wikipedia.orgnih.gov In vitro systems using cultured brain cells or models of the blood-brain barrier can help determine drug permeability and potential interactions with efflux transporters. nih.gov Human induced pluripotent stem cell (hiPSC)-derived neurons and glial cells are also being increasingly used in neuropsychiatric drug discovery for screening and studying disease mechanisms. nih.gov
Interactive Data Table: In Vitro Neuropsychiatric Effects (Illustrative Example)
| Model System | Parameter Measured | Observed Effect of Chloracyzine |
| Neurotransmitter Transporters | Reuptake Inhibition (Serotonin) | (Hypothetical Data) |
| Reuptake Inhibition (Norepinephrine) | (Hypothetical Data) | |
| Neurotransmitter Receptors | Receptor Binding/Activation | (Hypothetical Data) |
| Cultured Neuronal Cells | Neurite Outgrowth | (Hypothetical Data) |
In Vivo Animal Models for Anti-Anginal Efficacy Assessment
In vivo animal models are essential for evaluating the efficacy of potential anti-anginal agents in a complex physiological system. These models aim to mimic aspects of angina pectoris, such as reduced blood flow to the heart muscle. scribd.comslideshare.net Common methods include inducing myocardial ischemia through coronary artery ligation or occlusion in animals like rats or dogs. scribd.comslideshare.netnih.gov The effects of the test compound on electrocardiographic (ECG) changes, hemodynamic parameters (like blood pressure and heart rate), and indicators of myocardial damage are then assessed. nih.gov Given that chloracyzine is described as a coronary vasodilator and anti-anginal agent, studies in these models would be relevant to evaluate its ability to improve coronary blood flow, reduce the workload on the heart, and protect against ischemic injury. wikipedia.orgscribd.com
Interactive Data Table: In Vivo Anti-Anginal Efficacy (Illustrative Example)
| Animal Model | Ischemia Induction Method | Parameters Measured | Observed Effect of Chloracyzine |
| Rat Myocardial Ischemia Model | Coronary Ligation | ECG Changes | (Hypothetical Data) |
| Infarct Size | (Hypothetical Data) | ||
| Canine Transient Ischemia Model | Coronary Occlusion | Hemodynamic Responses | (Hypothetical Data) |
| ECG Responses | (Hypothetical Data) |
In Vivo Animal Models for Antidepressant Efficacy Assessment
Animal models of depression are widely used in preclinical research to screen for potential antidepressant compounds and to investigate the underlying mechanisms of depression and antidepressant action. mdpi.com These models often involve exposing animals to stress or manipulating their environment to induce behavioral changes analogous to depressive symptoms in humans, such as anhedonia (reduced responsiveness to rewards) or increased immobility in challenging situations. mdpi.comnih.gov Commonly used models include the forced swimming test (FST), tail suspension test, and chronic mild stress (CMS) models. mdpi.comnih.govnih.gov Efficacy is typically assessed by observing changes in behaviors such as immobility time in the FST or changes in sucrose (B13894) preference in CMS models. nih.govnih.gov As chloracyzine is reported to have antidepressant action, studies in these in vivo models would be crucial to demonstrate its efficacy in reducing depressive-like behaviors in animals. wikipedia.org
Interactive Data Table: In Vivo Antidepressant Efficacy (Illustrative Example)
| Animal Model | Species | Behavioral Endpoint | Observed Effect of Chloracyzine |
| Forced Swimming Test | Rodent | Immobility Time | (Hypothetical Data) |
| Tail Suspension Test | Rodent | Immobility Time | (Hypothetical Data) |
| Chronic Mild Stress Model | Rodent | Sucrose Preference | (Hypothetical Data) |
| Exploratory Behavior | (Hypothetical Data) |
Exploratory Preclinical Toxicology and Safety Pharmacology
Exploratory preclinical toxicology and safety pharmacology studies are conducted to identify potential hazards and evaluate the safety profile of a compound before it is administered to humans. erbc-group.comeuropa.eufrontagelab.com.cniitri.org Safety pharmacology specifically investigates the effects of a substance on vital physiological functions, particularly the cardiovascular, central nervous, and respiratory systems. erbc-group.comeuropa.eufrontagelab.com.cniitri.orgcriver.com These studies are often performed in compliance with Good Laboratory Practice (GLP) guidelines. europa.eufrontagelab.com.cn The core battery of safety pharmacology studies typically includes assessments of effects on the cardiovascular system (e.g., heart rate, blood pressure, ECG), central nervous system (e.g., behavior, motor activity), and respiratory system (e.g., respiratory rate, tidal volume). erbc-group.comeuropa.eufrontagelab.com.cniitri.orgcriver.com Toxicology studies, which may incorporate safety pharmacology endpoints, involve administering the compound to animals over various durations to assess potential organ toxicity and determine dose-response relationships for adverse effects. europa.eufrontagelab.com.cncreative-biolabs.com While specific toxicological data for chloracyzine were not detailed in the search results, these types of studies would be a standard part of its preclinical evaluation to understand potential risks.
Interactive Data Table: Exploratory Preclinical Toxicology and Safety Pharmacology (Illustrative Example)
| Study Type | System Evaluated | Assessment Method | Key Findings (Illustrative) |
| Safety Pharmacology | Cardiovascular | ECG, Blood Pressure, Heart Rate | (Hypothetical Data) |
| Central Nervous | Functional Observation Battery (FOB) | (Hypothetical Data) | |
| Respiratory | Respiratory Rate, Tidal Volume | (Hypothetical Data) | |
| Toxicology (e.g., 14-day) | Multiple Organs | Histopathology, Clinical Pathology | (Hypothetical Data) |
Clinical Research and Therapeutic Efficacy of Chloracyzine
Historical Clinical Trials in Angina Pectoris
Available information confirms Chloracyzine's historical use as an anti-anginal agent wikipedia.org. However, detailed data from specific historical clinical trials focusing on its efficacy in angina pectoris, including defined early efficacy endpoints and cardiovascular outcome assessments, were not found within the scope of this search. General information regarding clinical trials for angina pectoris discusses endpoints such as exercise duration, time to angina onset, ST-segment depression, angina attack frequency, nitroglycerin usage, and major adverse cardiovascular events (MACE) icrjournal.comnih.govsmw.chnih.govsefap.itbjcardio.co.uk. However, these discussions pertain to other anti-anginal agents and not specifically to Chloracyzine.
Early Efficacy Endpoints
Specific early efficacy endpoints evaluated in historical clinical trials of Chloracyzine for angina pectoris are not detailed in the search results. Common early endpoints in angina trials for other drugs include improvements in exercise tolerance parameters like total exercise duration, time to angina onset, and time to 1 mm ST-segment depression during exercise testing nih.govsmw.chbjcardio.co.ukmarquette.edu. Reductions in the frequency of angina attacks and nitroglycerin consumption are also typical early efficacy measures nih.govsmw.chbjcardio.co.uk. Without specific trial data for Chloracyzine, its performance against these endpoints cannot be described.
Cardiovascular Outcome Assessments
Data on cardiovascular outcome assessments from historical clinical trials of Chloracyzine in angina pectoris were not found. Cardiovascular outcome trials for other therapies in angina often assess major adverse cardiovascular events (MACE), which can include cardiovascular death, myocardial infarction, stroke, and urgent revascularization nih.govsefap.itacc.orgnih.govecrjournal.com. The impact of Chloracyzine on such long-term outcomes is not available in the provided information.
Clinical Evaluation of Chloracyzine in Affective Disorders
Chloracyzine is described as having antidepressant action and being the first Russian tricyclic antidepressant wikipedia.org. Despite this classification, detailed clinical evaluation data specifically for Chloracyzine in affective disorders, covering symptomatic improvement, remission rates, and comparative efficacy, was not found in the search results. General information on clinical trials for depression discusses endpoints such as changes in depressive symptom severity, response rates, and remission rates psychiatrictimes.commdpi.comnih.govnih.govnih.govmdpi.comnih.govwashington.eduresearchgate.netuit.nonih.govnih.govpimcuijpers.com. However, these findings relate to other antidepressant compounds.
Symptomatic Improvement and Remission Rates
Specific data on symptomatic improvement and remission rates observed in clinical trials of Chloracyzine for affective disorders are not available in the search results. In the context of depression research for other antidepressants, symptomatic improvement is typically measured by standardized rating scales, and remission is often defined by achieving a certain low score on these scales psychiatrictimes.comnih.govnih.gov. Remission rates can vary depending on the treatment and patient population psychiatrictimes.commdpi.comnih.govnih.gov.
Comparative Efficacy with Reference Antidepressants
Information comparing the efficacy of Chloracyzine directly with reference antidepressants was not found. Comparative efficacy studies for other antidepressants utilize methodologies like network meta-analyses to compare multiple drugs based on data from various trials nih.govnih.govwashington.edunih.gov. Without specific clinical trial data for Chloracyzine, a comparison of its efficacy profile with commonly used antidepressants cannot be made based on the available information.
Pharmacokinetic and Pharmacodynamic Correlations in Human Subjects
Detailed information specifically on the pharmacokinetic (PK) and pharmacodynamic (PD) correlations of Chloracyzine in human subjects was not found. General concepts of pharmacokinetics involve the absorption, distribution, metabolism, and excretion of a drug, while pharmacodynamics relates to its biochemical and physiological effects accp.commdpi.comnih.govrapt.com. PK/PD studies aim to understand the relationship between drug exposure and its effects mdpi.comnih.govrapt.comgcs-web.com. While the general principles of PK/PD are described in the search results in relation to other compounds, specific data characterizing the PK/PD profile of Chloracyzine in humans is absent.
Chloracyzine is a chemical compound that has been explored for its pharmacological properties, primarily as an antidepressant and a coronary vasodilator. wikipedia.org It belongs to the phenothiazine (B1677639) class of drugs. wikipedia.org While known for its antidepressant action, it was notably found not to possess antipsychotic activity. wikipedia.org
The focus of this section is specifically on observational studies and real-world clinical experience with Chloracyzine. Observational studies and real-world data are crucial in understanding how a drug performs outside the controlled environment of clinical trials, providing insights into its effectiveness in broader patient populations and typical clinical settings. prorelixresearch.comfrontiersin.org Post-market surveillance (Phase IV studies) is a key aspect of gathering such real-world evidence after a drug has been approved and is available to the public. prorelixresearch.comclinsurggroup.comnih.gov
However, despite its historical use, particularly as an anti-anginal agent, readily available detailed information on large-scale observational studies or extensive real-world clinical experience specifically for Chloracyzine in the English-language scientific literature accessible through this search is limited. The search results primarily provide its chemical identification, classification, and historical context as an early Russian tricyclic antidepressant and vasodilator. wikipedia.orgeasychem.orgvrachi.name
Information regarding specific observational studies detailing patient cohorts, treatment outcomes, or comparative effectiveness data from real-world clinical use of Chloracyzine was not prominently found within the search results. While the importance of observational studies and real-world data in evaluating drug effectiveness and safety post-approval is highlighted in general contexts, specific findings related to Chloracyzine from such studies were not retrievable through the executed searches. prorelixresearch.comfrontiersin.orgclinsurggroup.comnih.govefpia.euicer.orgnwpgmd.nhs.uk
Therefore, a detailed presentation of data tables and specific research findings from observational studies and real-world clinical experience for Chloracyzine cannot be provided based on the available search results.
Comparative Pharmacological Analysis of Chloracyzine Within the Phenothiazine Class
Differential Pharmacodynamics of Chloracyzine vs. Vasodilator Phenothiazines (e.g., Tiracizine, Moracizine)
Chloracyzine is characterized by its coronary vasodilator activity, a property that led to its use as an anti-anginal agent. wikipedia.org This contrasts with other phenothiazine (B1677639) derivatives that exhibit vasodilator effects, such as Tiracizine and Moracizine, which are primarily known as antiarrhythmic agents. wikipedia.orgwikipedia.org
Moracizine (also known as Moricizine) is classified as a Class IC antiarrhythmic. wikipedia.org It is a phenothiazine derivative substituted with a morpholin-4-ylpropanoyl group at the nitrogen and an (ethoxycarbonyl)amino group at position 2. nih.gov Moracizine undergoes extensive metabolism, and its antiarrhythmic effects have been compared to other antiarrhythmic drugs like encainide, flecainide, disopyramide, and quinidine. wikipedia.org
Tiracizine is also identified as an antiarrhythmic agent. wikipedia.org While detailed comparative pharmacodynamic studies specifically contrasting the vasodilator mechanisms of Chloracyzine with the antiarrhythmic actions of Tiracizine and Moracizine were not extensively found, the primary therapeutic classifications highlight a divergence in their dominant pharmacological effects despite their shared phenothiazine scaffold. Chloracyzine's historical application points towards a more direct impact on vascular smooth muscle leading to vasodilation, whereas Tiracizine and Moracizine primarily influence cardiac electrical activity to manage arrhythmias.
Comparison of Antidepressant Profile with Other Tricyclic Antidepressants (e.g., Imipramine, Amitriptyline)
Chloracyzine holds historical significance as the first Russian tricyclic drug identified with antidepressant action. wikipedia.org This places it in a comparative context with other tricyclic antidepressants (TCAs) such as Imipramine and Amitriptyline, which are widely used for treating depression. wikipedia.orgwikipedia.org TCAs, in general, are known to exert their antidepressant effects primarily by inhibiting the reuptake of neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) in the brain. nih.govmypcnow.org
Imipramine is a tertiary amine TCA and is primarily used for the treatment of depression and certain anxiety disorders. wikipedia.org It functions by increasing levels of serotonin and norepinephrine and by blocking certain receptors. wikipedia.org Amitriptyline, also a tertiary amine TCA, is used to treat major depressive disorder and various pain syndromes. wikipedia.orgmims.com It inhibits the neuronal reuptake of serotonin and/or norepinephrine. mims.com
Comparative studies of TCAs like Amitriptyline and Imipramine have examined their therapeutic activity in endogenous depression. nih.gov While the antidepressant profiles and characteristics of action among these drugs are generally comparable, slight differences in effects like sedation have been noted. nih.gov For instance, Amitriptyline has been associated with slightly more expressed sedative effects compared to Imipramine. nih.gov
Analytical Distinctions Among Phenothiazine Derivatives
Phenothiazine derivatives, including Chloracyzine, share a common tricyclic structure but can be distinguished analytically based on their specific substituents and resulting physicochemical properties. The presence and nature of the side chain at position 10 and the substituent at position 2 of the phenothiazine ring are key determinants of their individual characteristics. binasss.sa.cr
Analytical methods for phenothiazine derivatives often exploit their inherent properties, such as UV absorption and fluorescent characteristics, due to their aromatic nature. moca.net.ua Spectrophotometric and spectrofluorimetric methods have been successfully used for the analysis of common phenothiazines like Chlorpromazine (B137089), Promethazine, and Thioridazine. moca.net.ua High-Performance Liquid Chromatography (HPLC) with UV and fluorescent detectors is also a sensitive and specific method for their determination. moca.net.ua
Differences in properties like surface activity and solubility can also serve as analytical distinctions. umich.edu Studies on the surface activity of phenothiazine derivatives at the air-solution interface have shown variations based on factors such as electrolyte concentration, pH, and the formation of mixed films. umich.edu These variations are influenced by the structural differences between the derivatives.
Emerging Research Directions and Novel Applications for Chloracyzine
Repurposing Chloracyzine for Non-Traditional Therapeutic Areas
Research is beginning to explore the potential of chloracyzine in therapeutic areas distinct from its established use as a vasodilator. This includes investigations into its possible antiviral, anti-inflammatory, and immunomodulatory effects.
Investigation of Antiviral Activity (e.g., Japanese Encephalitis Virus)
The potential antiviral activity of compounds, particularly against challenging pathogens like the Japanese Encephalitis Virus (JEV), is an area of active research. JEV is a neurotropic mosquito-borne flavivirus that causes severe encephalitis with a high fatality rate. plos.org While vaccines are available, there is an urgent need for specific antiviral drugs for treatment. nih.gov
Studies have investigated the antiviral effects of various compounds against JEV. For instance, research has analyzed the interference of chlorpromazine (B137089), a related cationic amphiphilic drug, in JEV infection of Vero cells, showing inhibition of the virus. researchgate.net Chlorpromazine was found to significantly reduce the number of JEV antigen-positive cells and affect the distribution of clathrin, inhibiting viral uptake at an early stage of infection. researchgate.net Another study identified potential inhibitors of JEV proteins through virtual screening and molecular docking, including chloracyzine among the selected ligands for docking studies. ijcrr.com While chlorpromazine hydrochloride showed the best interaction in this specific docking study, the inclusion of chloracyzine suggests an interest in evaluating its potential against JEV targets. ijcrr.com Other research has explored the antiviral activity of different compounds and extracts against JEV, highlighting the ongoing search for effective treatments. mdpi.complos.org The mechanism of entry for many viruses, including JEV, involves clathrin-mediated endocytosis, a pathway that some compounds can inhibit. researchgate.net
Exploration of Anti-inflammatory or Immunomodulatory Properties
The exploration of anti-inflammatory and immunomodulatory properties of various compounds is a significant area of pharmaceutical research. While specific detailed research findings on the anti-inflammatory or immunomodulatory properties of chloracyzine were not prominently found in the search results, the broader context of related drug classes and research trends provides insight into this potential area of investigation.
Some commonly used psychiatric drugs, including antipsychotics (which share some structural similarities with phenothiazine (B1677639) derivatives like chloracyzine), have shown evidence of anti-inflammatory properties. frontiersin.org These effects can include decreasing levels of pro-inflammatory cytokines such as IL-6 and TNF-α, and in some cases, increasing anti-inflammatory cytokines like IL-10. frontiersin.org They may also reduce inflammatory signaling pathways like NF-κB. frontiersin.orgnih.govnih.gov
Inflammation plays a role in various diseases, including neurodevelopmental disorders and atherosclerosis. frontiersin.orgmdpi.com Compounds with anti-inflammatory or immunomodulatory effects are being investigated for their potential therapeutic benefits in these conditions. mdpi.comnih.gov For example, colchicine, an anti-inflammatory drug, has been studied for its effects on inflammatory markers and pathways. nih.govnih.gov The potential for repurposing existing drugs with known safety profiles for new indications based on their anti-inflammatory or immunomodulatory effects is a recognized strategy in drug discovery.
Given that chloracyzine is a phenothiazine derivative antibodysociety.orgwho.intwho.int, a class that includes compounds with observed anti-inflammatory effects frontiersin.org, future research may explore whether chloracyzine itself possesses similar properties.
Development of Advanced Drug Delivery Systems for Chloracyzine
The development of advanced drug delivery systems aims to improve the therapeutic outcomes of drugs by controlling their release, enhancing targeting, and minimizing side effects. vicihealthsciences.comresearchgate.netnih.govwikipedia.org This is a relevant area for many pharmaceutical compounds, including those being repurposed or investigated for new applications.
Controlled Release Formulations
Controlled release (CR) formulations are designed to deliver a drug over an extended period, maintaining drug levels within the therapeutic range and potentially reducing the frequency of administration. vicihealthsciences.comresearchgate.netnih.gov These formulations can offer advantages over immediate-release forms, such as minimized fluctuations in plasma drug concentration, decreased side effects, and improved patient compliance. vicihealthsciences.comresearchgate.net
Various mechanisms are employed in controlled release systems, including dissolution, diffusion, osmosis, and ion exchange. nih.gov Common approaches involve the use of polymer systems, such as hydrophilic polymer matrices, or reservoir systems where the drug is enclosed within a rate-controlling membrane. vicihealthsciences.comresearchgate.net The design of CR formulations requires careful consideration of excipients and potential risks like dose dumping. drug-dev.com While the search results discuss controlled release formulations in general and mention chloracyzine in a list of pharmaceutically active substances that could potentially be included in such formulations google.com, specific details about controlled release formulations developed for chloracyzine were not found. However, the principles and technologies of controlled release are broadly applicable to various drug compounds. vicihealthsciences.comresearchgate.netnih.govdrug-dev.com
Nanotechnology-Based Delivery Approaches
Nanotechnology offers promising approaches for drug delivery, utilizing nanoparticles typically ranging from 1 to 1000 nanometers in size. wikipedia.orgworldbrainmapping.org Nanoparticle-based systems can encapsulate drugs, improve their solubility and stability, and facilitate targeted delivery to specific cells or tissues. wikipedia.orgworldbrainmapping.org This can lead to increased drug concentration at the target site, reduced systemic toxicity, and improved therapeutic efficacy. wikipedia.orgworldbrainmapping.org
Mechanisms of nanoparticle drug delivery include passive targeting through the enhanced permeability and retention (EPR) effect, particularly relevant in solid tumors and inflamed tissues with leaky vasculature, and active targeting achieved by surface modification of nanoparticles with ligands that bind to specific cell receptors. worldbrainmapping.org Nanoparticles can be made from various materials, including polymers and lipids (e.g., liposomes). wikipedia.orgnih.gov The development of nanotechnology-based drug delivery systems is an active area of research with the potential to revolutionize therapeutics. nih.govdovepress.com While the search results highlight the general potential and mechanisms of nanotechnology in drug delivery wikipedia.orgworldbrainmapping.orgnih.govnih.govdovepress.com, specific research on nanotechnology-based delivery approaches for chloracyzine was not identified. However, given the advantages offered by these systems, they represent a potential avenue for future research into optimizing the delivery of chloracyzine for various applications.
Computational Chemistry and In Silico Modeling in Chloracyzine Research
Computational chemistry and in silico modeling play an increasingly important role in modern drug discovery and research. These methods can provide insights into molecular properties, interactions, and reaction mechanisms, potentially reducing the need for extensive experimental work and accelerating the identification of promising drug candidates or formulations. scm.comaalto.ficompchem.nl
Computational chemistry encompasses a range of techniques, including quantum mechanics, molecular dynamics simulations, and molecular docking. scm.comcompchem.nlmdpi.com These tools can be used to study the electronic structure of molecules, predict their behavior in biological systems, analyze interactions with target proteins, and model drug release from delivery systems. scm.comaalto.ficompchem.nlmdpi.com For example, molecular docking studies are used to predict the binding affinity and interaction modes between a ligand (like a drug molecule) and a target protein. ijcrr.commdpi.com
In the context of chloracyzine research, computational methods have been applied, as seen in a virtual screening and molecular docking study aimed at identifying inhibitors against Japanese Encephalitis Virus proteins, where chloracyzine was included as a ligand for docking analysis. ijcrr.com This demonstrates the application of in silico modeling to investigate the potential activity of chloracyzine against specific biological targets. Computational chemistry can also be valuable in understanding the physicochemical properties of chloracyzine, which are relevant for formulation development, including controlled release and nanotechnology-based systems. Furthermore, modeling can help predict the behavior of chloracyzine within these delivery systems and its interaction with biological barriers.
The use of computational chemistry is a powerful strategy for gaining a deeper understanding of a compound's potential and guiding experimental research directions. scm.comaalto.ficompchem.nl Its application in chloracyzine research, as exemplified by docking studies, is likely to continue to grow as researchers seek to explore its properties and potential novel applications.
Ligand-Protein Docking Simulations
Ligand-protein docking simulations are a fundamental tool in structure-based drug design, aiming to predict the preferred orientation and binding affinity of a small molecule (ligand) to a protein target. nih.gov This computational technique is crucial for understanding the initial interactions between a compound like Chloracyzine and potential biological targets. By simulating the binding process, researchers can gain insights into which proteins Chloracyzine might interact with and how strongly it might bind. This information is invaluable for hypothesizing mechanisms of action and identifying potential therapeutic targets.
The process typically involves representing the protein's binding site in three dimensions and then computationally "docking" the ligand into this site, evaluating various poses and scoring them based on predicted binding energy. nih.gov While general principles of ligand-protein docking are well-established and applied across drug discovery nih.gov, specific detailed research findings on Chloracyzine's interactions with particular protein targets using this method were not prominently found in the search results. However, the broader application of docking simulations in identifying potential drug candidates and understanding protein-ligand interactions is widely recognized in pharmaceutical research. nih.govbiotechrep.ir
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations extend the insights gained from docking studies by providing a dynamic view of the protein-ligand complex over time. mdpi.com Unlike static docking poses, MD simulations account for the flexibility of both the ligand and the protein, as well as the influence of the surrounding environment (such as solvent and ions). mdpi.com This allows researchers to study the stability of the complex, conformational changes upon binding, and the nature of the interactions in a more realistic biological context. mdpi.comscielo.sa.cr
Metabolomic and Proteomic Studies Related to Chloracyzine Action
Metabolomic and proteomic studies offer systemic approaches to understand the biological effects of a compound by examining the complete set of metabolites or proteins within a biological system, respectively. Metabolomics involves identifying and quantifying small molecules (metabolites) that are involved in metabolic processes. Changes in the metabolome after exposure to a compound like Chloracyzine can provide insights into how the compound affects various metabolic pathways.
Proteomics focuses on the large-scale study of proteins, including their structure, function, and interactions. nih.gov Proteomic studies can reveal how Chloracyzine influences protein expression levels, post-translational modifications, and protein-protein interactions. This can help identify the cellular pathways and biological processes that are affected by the compound. For example, proteomic analysis has been used to understand the effects of other compounds on protein levels and inflammatory pathways. nih.gov
While the search results mention proteomics research in the context of vasodilators, including Chromonar Hydrochloride (which is related to Chloracyzine) cenmed.com, and discuss proteomic analysis in other biological studies nih.govnih.gov, specific detailed metabolomic or proteomic studies directly investigating the effects of Chloracyzine were not found. Such studies would typically involve treating cells or organisms with Chloracyzine and then using advanced analytical techniques (like mass spectrometry) to profile the changes in metabolite or protein abundance and modifications.
Future Perspectives in Clinical Translation and Drug Development
The future perspectives for compounds like Chloracyzine in clinical translation and drug development are intertwined with advancements in computational methods and a deeper understanding of their molecular interactions and biological effects. The application of sophisticated techniques such as ligand-protein docking and molecular dynamics simulations can help identify novel targets and refine the understanding of how Chloracyzine interacts with biological systems. nih.govmdpi.com
Further research utilizing metabolomics and proteomics could provide a comprehensive picture of the biological pathways modulated by Chloracyzine, potentially revealing new therapeutic applications or biomarkers of its activity. nih.govnih.gov The drug development landscape is increasingly leveraging technologies like artificial intelligence and machine learning to accelerate the discovery process and predict drug-target interactions. synergbiopharma.comnih.gov These tools could be applied to Chloracyzine to explore its potential in treating conditions beyond its historical uses.
Translating findings from computational and omics studies into clinical applications requires rigorous preclinical testing and clinical trials. While Chloracyzine has a history of clinical use wikipedia.org, future development would likely involve identifying specific patient populations that might benefit most based on molecular insights, potentially leading to more personalized treatment approaches. jpionline.org The ongoing evolution of drug design methodologies, including structure-based approaches and the integration of large-scale biological data, holds promise for re-evaluating and potentially repurposing existing compounds like Chloracyzine for new therapeutic indications. researchgate.netmdpi.com
Q & A
Q. How can researchers optimize the laboratory-scale synthesis of Chloracyzine to ensure reproducibility and high yield?
Answer: Synthesis optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst load) and rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Detailed protocols should include step-by-step purification methods (e.g., recrystallization, column chromatography) and validation against established reference spectra. Experimental reproducibility is enhanced by adhering to standardized reporting guidelines for reaction conditions and yields .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of Chloracyzine in experimental settings?
Answer: Purity and structural validation require a combination of NMR (¹H/¹³C) for functional group analysis, MS for molecular weight confirmation, and HPLC for quantitative purity assessment. Differential scanning calorimetry (DSC) can further verify crystallinity. For novel derivatives, X-ray crystallography provides definitive structural proof. Studies must document instrument calibration and reference standards to ensure reliability .
Q. What in vitro models are appropriate for preliminary assessment of Chloracyzine’s vasodilatory efficacy?
Answer: Isolated vascular tissue assays (e.g., rat aortic ring models) are widely used to measure vasodilation via tension transducers. Cell-based models, such as endothelial cell cultures, can evaluate nitric oxide synthase activation. Experimental design should include positive controls (e.g., sodium nitroprusside) and dose-response curves. Data must be normalized to tissue weight or cell count to ensure comparability .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported pharmacological data on Chloracyzine’s mechanism of action across different studies?
Answer: Contradictory findings necessitate a systematic review with meta-analysis to identify bias sources (e.g., dosage variability, model species differences). Apply reliability criteria (): exclude "Not Reliable" studies due to poor documentation or methodological flaws. Statistical tools like subgroup analysis or sensitivity testing can isolate confounding variables. Replication studies under standardized conditions are critical .
Q. What computational strategies can predict Chloracyzine’s interactions with novel biological targets?
Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor binding kinetics. Use Chloracyzine’s SMILES notation (CClN1C2=CC=CC=C2SC3=C1C=CC=C3) to generate 3D conformers. Validate predictions with in vitro binding assays (e.g., surface plasmon resonance). Ensure force field parameters are calibrated for sulfur and chlorine atoms .
Q. What statistical approaches are recommended for analyzing dose-response relationships in Chloracyzine toxicity studies?
Answer: Non-linear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For non-parametric data, apply Kruskal-Wallis tests. Report confidence intervals and effect sizes to contextualize clinical relevance. Data visualization tools (e.g., Prism) enhance reproducibility .
Methodological Guidelines
- Literature Reviews: Utilize databases like PubMed and Google Scholar, prioritizing primary sources. Filter results by citation count and study quality (). Avoid unreliable platforms (e.g., ) .
- Experimental Reproducibility: Follow Beilstein Journal guidelines for detailed method sections, including equipment specifications and batch numbers .
- Data Contradiction Analysis: Classify studies using ’s reliability tiers and apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
